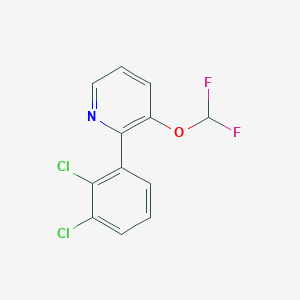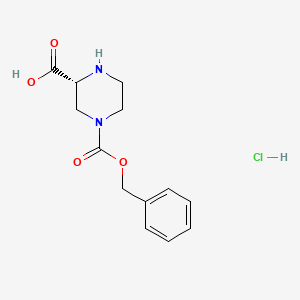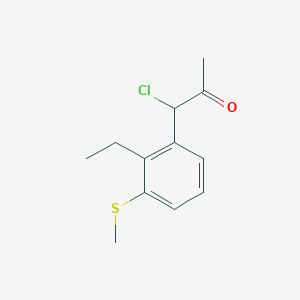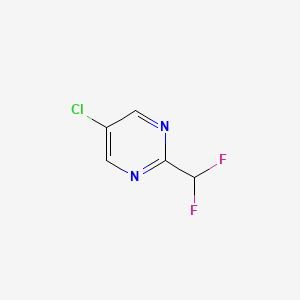
1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of fluorine, nitro, and trifluoromethoxy groups on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene typically involves multiple steps, starting with the nitration of a difluorobenzene derivative. The trifluoromethoxy group can be introduced using nucleophilic substitution reactions. Common reagents used in these reactions include fluorinating agents like hydrogen fluoride-pyridine (HF/Py) and trifluoromethylating agents such as trifluoromethyl iodide (CF3I) under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity while minimizing the use of hazardous reagents and conditions.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of bioactive compounds.
Agrochemicals: Utilized in the development of pesticides and herbicides.
Materials Science: Employed in the creation of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene depends on its application. In pharmaceuticals, it may interact with biological targets through its functional groups, affecting molecular pathways and cellular processes. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its bioavailability and efficacy .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Difluoronitrobenzene: Similar structure but lacks the trifluoromethoxy group.
2,4-Dinitro-1-(trifluoromethoxy)benzene: Contains an additional nitro group, altering its reactivity and applications.
Uniqueness
1,4-Difluoro-2-nitro-6-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine and trifluoromethoxy groups enhances its stability and lipophilicity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H2F5NO3 |
|---|---|
Peso molecular |
243.09 g/mol |
Nombre IUPAC |
2,5-difluoro-1-nitro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F5NO3/c8-3-1-4(13(14)15)6(9)5(2-3)16-7(10,11)12/h1-2H |
Clave InChI |
WZDAOGJWUZQXRT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])F)OC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-Bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B14036783.png)











![(3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14036867.png)

